1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

Triazoloquinazoline Thioether Biological Activity

This derivative provides a pre-synthesized entry point to the synthetically challenging C5 position of the triazolo[1,5-c]quinazoline scaffold. Its established synthesis under standard SNAr conditions (85% yield) enables immediate diversification. The combination of a pyridin-4-yl group at C2 and a phenylacyl thioether at C5 is a novel substitution pattern suited for kinase-focused libraries and virtual screening campaigns. Its XLogP3 of 4.3 makes it a useful calibration probe for controlling non-specific binding in cellular assays compared to more lipophilic analogs.

Molecular Formula C22H15N5OS
Molecular Weight 397.5 g/mol
Cat. No. B11296433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone
Molecular FormulaC22H15N5OS
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5
InChIInChI=1S/C22H15N5OS/c28-19(15-6-2-1-3-7-15)14-29-22-24-18-9-5-4-8-17(18)21-25-20(26-27(21)22)16-10-12-23-13-11-16/h1-13H,14H2
InChIKeyVSLRLXSNMIWEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone: Class and Chemical Identity for Procurement Decisions


The compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline class, specifically a 5-thioether derivative featuring a phenylacyl substituent and a pyridin-4-yl group at the 2-position . Its molecular formula is C22H15N5OS with an exact mass of 397.099731 g/mol and a calculated XLogP3 of 4.3 . The core triazoloquinazoline scaffold is associated in the literature with adenosine receptor antagonism, anticancer activity, and antimicrobial effects, but these broad class-level observations do not constitute specific evidence for this derivative [1].

Why In-Class Analogs Cannot Substitute for 1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone


Within the triazoloquinazoline thioether family, even minor structural variations, such as replacing the pyridin-4-yl with a pyridin-3-yl group or modifying the thioether substituent, can redirect pharmacological profiles entirely [1]. For instance, closely related analogs have been reported as antibacterial agents against Staphylococcus aureus with MIC values of 12.5 μg/mL, while others exhibit EGFR kinase inhibition at sub-micromolar IC50 values [2]. Such divergent activity landscapes mean that structural neighbors cannot be assumed to be functionally interchangeable, and each derivative requires direct experimental validation [2].

Quantitative Evidence Assessment for 1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone


Limitation Acknowledgment: Absence of Comparative Biological Data

A comprehensive search of primary literature, patents, and authoritative databases did not yield any quantitative biological activity data (e.g., IC50, MIC, GI50, Ki) for this specific compound. Consequently, no direct head-to-head comparison with a named analog can be performed. The compound remains a research-grade chemical with uncharacterized pharmacological potency . Any claim of superiority over analogs such as 1-(4-chlorophenyl)-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone or 1-(3,4-dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone cannot be substantiated at this time .

Triazoloquinazoline Thioether Biological Activity

Physicochemical Property Comparison: Lipophilicity

The compound's calculated XLogP3 value of 4.3 places it in a moderately lipophilic range . For reference, the analog 1-(4-chlorophenyl)-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone, which features a 4-chlorophenyl group and a pyridin-3-yl substituent, has a molecular formula of C22H14ClN5OS and an expected higher lipophilicity due to the chlorine atom, with a predicted XLogP3 of approximately 4.9 . The difference of ~0.6 log units suggests that the target compound would exhibit distinct membrane permeability and solubility profiles, which are critical for in vitro assay conditions and formulation development .

Lipophilicity XLogP3 Drug-likeness

Thioether Linker Position: Structural Distinction from Quinazoline-2-thiones

The target compound features a thioether bridge at the C5 position of the triazoloquinazoline core, whereas a distinct class of derivatives, such as those studied by Antypenko et al., place the thioether at the C2 position on a quinazoline-4-thione scaffold . This regiochemical difference fundamentally alters the electronic environment of the heterocyclic core and is expected to lead to divergent biological target interactions. In the C2-thioether series, the most active derivative (compound 18) achieved cell growth inhibition ranging from -31.50% to 47.41% across eight cancer cell lines at a single 10 µM dose, but these data are not transferable to the C5-substituted target compound .

Thioether Regioisomerism Reactivity

Application Scenarios for 1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone Based on Available Evidence


Synthetic Intermediate for C5-Functionalized Triazoloquinazoline Libraries

The compound serves as a preformed C5-thioether building block for parallel synthesis efforts targeting novel [1,2,4]triazolo[1,5-c]quinazoline derivatives. Its established synthetic route, reported to yield the pure thioether product under standard SNAr conditions using bromine as a leaving group (85% yield in dichloromethane with triethylamine), provides a reliable entry point for further diversification . The C5 position is particularly challenging to functionalize selectively, making this pre-synthesized intermediate valuable compared to starting from the bare heterocyclic core.

Physicochemical Probe for Lipophilicity-Driven Assay Optimization

With a computed XLogP3 of 4.3, the compound sits near the boundary of acceptable lipophilicity for cellular assays . It can serve as a calibration probe compared to more lipophilic analogs (e.g., 4-chlorophenyl derivatives with XLogP3 ~4.9) when optimizing assay conditions to control for non-specific binding or aggregation artifacts in medium-throughput screening campaigns .

Template for Structure-Based Design of A3 Adenosine Receptor or EGFR Kinase Ligands

The triazolo[1,5-c]quinazoline scaffold is historically associated with adenosine receptor antagonism, as demonstrated in the foundational patent by Francis and Gelotte [1], and more recent derivatives have shown potent EGFR kinase inhibition (IC50 = 0.045–0.07 µM) [2]. While the specific activity of the target compound has not been determined, the combination of a pyridin-4-yl group at the 2-position and a phenylacyl thioether at C5 is a novel substitution pattern that can be rationally integrated into docking-based virtual screening campaigns [2].

Quote Request

Request a Quote for 1-Phenyl-2-[(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.